molecular formula C16H16N2O2S B2889316 furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-92-4

furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2889316
CAS No.: 862826-92-4
M. Wt: 300.38
InChI Key: HVQFYJVOXBXDQT-UHFFFAOYSA-N
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Description

Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including those with furan structures, have been evaluated for their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds demonstrate mixed-type inhibition behavior and adhere to steel surfaces following the Langmuir adsorption isotherm. Their surface interaction was further analyzed using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), while theoretical calculations were performed using Density Functional Theory (DFT) (Yadav, Sarkar, & Purkait, 2015).

Catalytic Hydrogenation

Research on furfural and levulinic acid hydrogenation over Ni0.09Zn/NC600 derived from zeolitic imidazolate frameworks has shown high selectivity and conversion rates. This catalyst achieved nearly complete conversion of furfural to furan-2-ylmethanol under certain conditions, demonstrating its potential in catalytic processes involving furan derivatives (Li et al., 2020).

Antimicrobial and Antitumor Activity

Synthetic approaches to furan derivatives have explored their potential antimicrobial and antitumor activities. Studies involving the synthesis of 2-aroylbenzofuran-3-ols have shown that these compounds exhibit significant in vitro cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of furan-based compounds in oncology (Công et al., 2020).

Antimycobacterial Activity

Imidazole derivatives, including those related to furan compounds, have been designed and synthesized to mimic the structure of antimycobacterial agents. These compounds have shown in vitro antimycobacterial activity, suggesting their utility in developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).

Synthetic Methodologies

Innovative synthetic methodologies involving furan compounds, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, have been developed for the efficient synthesis of benzo[b][1,4]thiazine and oxazine derivatives. This method offers advantages in terms of yield, selectivity, and reaction time, expanding the toolkit for synthesizing complex furan-based structures (Reddy et al., 2012).

Properties

IUPAC Name

furan-2-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-5-2-3-6-13(12)11-21-16-17-8-9-18(16)15(19)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQFYJVOXBXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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